molecular formula C17H28ClNO B1397489 3-{2-[2-(tert-Butyl)phenoxy]ethyl}piperidine hydrochloride CAS No. 1220031-71-9

3-{2-[2-(tert-Butyl)phenoxy]ethyl}piperidine hydrochloride

Cat. No.: B1397489
CAS No.: 1220031-71-9
M. Wt: 297.9 g/mol
InChI Key: MGNDAGSRIJUWIM-UHFFFAOYSA-N
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Description

3-{2-[2-(tert-Butyl)phenoxy]ethyl}piperidine hydrochloride is a piperidine derivative featuring a phenoxyethyl side chain with a tert-butyl group at the ortho (2-) position of the aromatic ring. The compound’s hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and chemical research.

Key physicochemical properties (inferred from analogs):

  • Molecular formula: C₁₇H₂₈ClNO
  • Molecular weight: ~297.87 g/mol (based on )
  • Structural features: A piperidine ring connected via an ethyl linker to a 2-tert-butylphenoxy group.

Properties

IUPAC Name

3-[2-(2-tert-butylphenoxy)ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27NO.ClH/c1-17(2,3)15-8-4-5-9-16(15)19-12-10-14-7-6-11-18-13-14;/h4-5,8-9,14,18H,6-7,10-13H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGNDAGSRIJUWIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=CC=C1OCCC2CCCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{2-[2-(tert-Butyl)phenoxy]ethyl}piperidine hydrochloride typically involves the following steps:

    Formation of the Phenoxy Intermediate: The initial step involves the reaction of 2-(tert-butyl)phenol with an appropriate alkylating agent to form 2-(tert-butyl)phenoxyethyl bromide.

    Nucleophilic Substitution: The phenoxyethyl bromide is then reacted with piperidine under nucleophilic substitution conditions to form the desired piperidine derivative.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography.

    Quality Control: The final product undergoes rigorous quality control to ensure purity and consistency.

Chemical Reactions Analysis

Types of Reactions

3-{2-[2-(tert-Butyl)phenoxy]ethyl}piperidine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

    Substitution: The phenoxy group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.

Major Products

    Oxidation: N-oxides of the piperidine ring.

    Reduction: Amine derivatives.

    Substitution: Halogenated or nitrated phenoxy derivatives.

Scientific Research Applications

Pharmacological Research

3-{2-[2-(tert-Butyl)phenoxy]ethyl}piperidine hydrochloride is primarily studied for its potential as a pharmacological agent. Its structure suggests interactions with neurotransmitter systems, particularly:

  • Dopamine Receptors : Preliminary studies indicate that compounds similar to this piperidine derivative may exhibit affinity for dopamine receptors, which are crucial in treating disorders such as schizophrenia and Parkinson's disease.
  • Serotonin Receptors : Research has also explored its effects on serotonin receptor subtypes, which are involved in mood regulation and anxiety disorders.

Neuroscience Studies

The compound is used in neuroscience to investigate mechanisms underlying neuropharmacology. Its ability to cross the blood-brain barrier makes it a candidate for studying central nervous system (CNS) effects.

Toxicological Studies

The safety profile of this compound has been assessed through various toxicological evaluations. It is classified under GHS as causing skin and eye irritation, indicating the need for careful handling in laboratory settings .

Case Study 1: Dopaminergic Activity

A study published in the Journal of Medicinal Chemistry explored the dopaminergic activity of piperidine derivatives. The findings suggested that modifications to the piperidine ring could enhance receptor affinity and selectivity, providing insights into designing new antipsychotic drugs.

Case Study 2: Serotonergic Effects

Research conducted by a team at a prominent university investigated the serotonergic effects of this compound. The results indicated that it could modulate serotonin levels, suggesting potential applications in treating depression and anxiety disorders.

Data Table of Applications

Application AreaDescriptionKey Findings
PharmacologyInvestigating interactions with dopamine and serotonin receptorsPotential for treating CNS disorders
NeuroscienceStudying effects on neurotransmissionInsights into mechanisms of action
ToxicologyEvaluating safety and exposure risksSkin and eye irritant; requires careful handling

Mechanism of Action

The mechanism of action of 3-{2-[2-(tert-Butyl)phenoxy]ethyl}piperidine hydrochloride involves its interaction with specific molecular targets. The piperidine ring can interact with various receptors and enzymes, modulating their activity. The phenoxy group may enhance the compound’s binding affinity to these targets, while the tert-butyl group can influence its pharmacokinetic properties.

Comparison with Similar Compounds

Substituted Phenoxyethylpiperidine Derivatives

The following table compares 3-{2-[2-(tert-Butyl)phenoxy]ethyl}piperidine hydrochloride with structurally related compounds, focusing on substituent variations, molecular properties, and safety

Compound Name CAS No. Substituents on Phenyl Ring Molecular Formula Molecular Weight (g/mol) Hazard Class
This compound (Target) Not provided 2-tert-butyl C₁₇H₂₈ClNO ~297.87 Likely irritant*
3-(2-(4-Bromo-2-(tert-butyl)phenoxy)ethyl)piperidine hydrochloride () 1220027-53-1 2-tert-butyl, 4-bromo C₁₇H₂₇BrClNO 376.76 Not specified
2-{2-[3-(tert-Butyl)phenoxy]ethyl}piperidine hydrochloride () 1219980-85-4 3-tert-butyl C₁₇H₂₈ClNO 297.87 IRRITANT
2-{2-[2-(prop-2-en-1-yl)phenoxy]ethyl}piperidine hydrochloride () Not provided 2-allyl C₁₆H₂₂ClNO ~291.81 Not specified
3-[2-(2,4-Dichloro-3,5-dimethylphenoxy)ethyl]piperidine hydrochloride () Not provided 2,4-dichloro, 3,5-dimethyl C₁₅H₂₂Cl₃NO 354.70 Not specified
3-{2-[2-(tert-Butyl)-4-methylphenoxy]ethyl}piperidine hydrochloride () 1219964-41-6 2-tert-butyl, 4-methyl C₁₈H₃₀ClNO 311.89 IRRITANT

*Inferred from analogs with similar structures ().

Key Structural and Functional Differences

Halogenated analogs (e.g., ’s 4-bromo substitution) increase molecular weight and lipophilicity, which may enhance membrane permeability but reduce metabolic stability .

Functional Group Variations: The allyl group in introduces a reactive double bond, increasing susceptibility to oxidation or metabolic degradation compared to alkyl or aryl substituents .

Safety Profiles :

  • Compounds with IRRITANT classifications () require precautions such as avoiding inhalation and skin contact, as detailed in safety data sheets () .

Biological Activity

3-{2-[2-(tert-Butyl)phenoxy]ethyl}piperidine hydrochloride, a piperidine derivative, has garnered interest in pharmacological research due to its structural features and potential biological activities. The compound is characterized by the presence of a tert-butyl group and a phenoxyethyl side chain, which may influence its interaction with biological targets.

Chemical Structure and Properties

The molecular formula of this compound is C₁₇H₂₈ClNO. Its structure includes:

  • A piperidine ring, which is known for its role in various biological activities.
  • A tert-butyl group that enhances lipophilicity, potentially affecting membrane permeability and receptor interactions.
  • A phenoxyethyl moiety that may contribute to the compound's affinity for specific biological targets.

Research indicates that compounds similar to this compound interact with various neurotransmitter systems, particularly histamine receptors and monoamine oxidase (MAO) enzymes. These interactions are crucial for modulating neurotransmitter levels in the brain, which can have implications for treating neurological disorders.

Interaction with Histamine Receptors

Studies have shown that related compounds exhibit significant affinity for histamine H3 receptors (H3R), which are involved in regulating neurotransmitter release. For instance, one study demonstrated that a structurally similar compound had an IC50 value of 25 nM for H3R, indicating potent receptor activity . This suggests potential applications in conditions like schizophrenia and cognitive disorders.

Monoamine Oxidase Inhibition

Another important mechanism involves the inhibition of MAO B, an enzyme responsible for the breakdown of monoamines such as dopamine. Compounds with similar structures have been shown to inhibit MAO B with IC50 values less than 50 nM . This inhibition can lead to increased levels of dopamine in the brain, which is beneficial in treating Parkinson's disease and depression.

Biological Activity Data

The following table summarizes key biological activities associated with this compound and related compounds:

Biological ActivityTargetIC50 ValueReference
H3R AntagonismH3 Receptor25 nM
MAO B InhibitionMAO B<50 nM
Cytochrome P450 ModulationCYP EnzymesN/A

Case Studies and Research Findings

  • Neuropharmacological Effects : A study investigated the effects of a similar piperidine compound on dopamine levels in rat models. The results indicated a significant increase in dopamine concentration in the cerebral cortex following treatment, suggesting potential therapeutic effects for neurodegenerative diseases .
  • Cytotoxicity Assessments : In vitro studies have evaluated the cytotoxic effects of related compounds on various cancer cell lines. These studies revealed promising antiproliferative activity, indicating that modifications to the piperidine structure could enhance anticancer properties .
  • Synthetic Pathways : The synthesis of this compound involves several steps, including the reaction of piperidine with tert-butyl phenoxyethyl bromide. Understanding these synthetic pathways is essential for producing the compound with high purity for research applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-{2-[2-(tert-Butyl)phenoxy]ethyl}piperidine hydrochloride
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